molecular formula C4H12Cl2OSi2 B1582481 1,3-Dichlorotetramethyldisiloxane CAS No. 2401-73-2

1,3-Dichlorotetramethyldisiloxane

Cat. No. B1582481
CAS RN: 2401-73-2
M. Wt: 203.21 g/mol
InChI Key: DMEXFOUCEOWRGD-UHFFFAOYSA-N
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Description

1,3-Dichlorotetramethyldisiloxane is a chemical compound with the molecular formula C4H12Cl2OSi2 . It is used to produce 1,1,3,3-tetramethyl-disiloxane-1,3-diol and is also used as a chemical additive .


Synthesis Analysis

1,3-Dichlorotetramethyldisiloxane can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used to prepare ansa-Metallocene compounds .


Molecular Structure Analysis

The molecular structure of 1,3-Dichlorotetramethyldisiloxane consists of silicon (Si), carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms. The molecular weight of this compound is 203.214 Da .


Chemical Reactions Analysis

1,3-Dichlorotetramethyldisiloxane is used in the synthesis of various compounds. For example, it can be used to prepare a silicon-based fluorene polymer by reacting with a dibromofluorene derived Grignard reagent . It can also be used in the formation of ansa-Metallocene compounds .


Physical And Chemical Properties Analysis

1,3-Dichlorotetramethyldisiloxane is a clear colorless liquid . It has a boiling point of 138°C, a density of 1.039 g/mL at 25°C, and a refractive index (n20/D) of 1.407 .

Scientific Research Applications

Synthesis of Difunctional Compounds

1,3-Dichlorotetramethyldisiloxane is used in synthesizing difunctional compounds like XR(CH3)2Si-O-Si(CH3)2RX (where X can be Br, OH, SH, or COOH). This process involves reacting 1,3-dichlorotetramethyldisiloxane with sodium or lithium reagents. The resulting disiloxanes display specific physical properties and analytical data, with their IR and PMR spectra being noteworthy (Moehs & Davidsohn, 1969).

Molecular Structure and Conformation Studies

The molecular structure and conformation of dichlorotetramethyldisiloxane, studied through gas-phase electron diffraction, reveal specific bond distances and angles, such as r(C-H), r(Si-O), r(Si-C), and r(Si-Cl). This information is crucial for understanding the chemical behavior of the compound (Shen, 1983).

Reactions with Acetamide and Benzamides

1,3-Dichlorotetramethyldisiloxane reacts with acetamide and benzamides to form disiladioxazines. These reactions lead to compounds that exhibit unique structures and do not undergo tautomerization. This has implications for developing new chemical compounds (Dejak & Lasocki, 1983).

Selective Reaction with Alkyllithium Reagents

The compound shows selective reactivity with alkyllithium reagents, especially at low temperatures. This selectivity allows for the preparation of 1-alkyl-3-chlorotetramethyldisiloxanes or 1-alkyl-3-hydroxytetramethyldisiloxanes, valuable in various chemical processes (Kazoura & Weber, 1983).

Silylation of Mono-aromatic Hydrocarbons

1,3-Dichlorotetramethyldisiloxane facilitates the silylation of mono-aromatic hydrocarbons, leading to various siloxane derivatives. This process is significant in the synthesis of novel organometallic compounds (Laguerre et al., 1976).

Formation of Dicarboxylic Acid and Supramolecular Structures

It's used to obtain dicarboxylic acid, which then reacts to form supramolecular structures with copper complexes. This application highlights its role in creating complex molecular structures (Zaltariov et al., 2014).

Metalation of Organosilicon Compounds

The compound is instrumental in the metalation of organosilicon compounds, forming organolithium reagents and facilitating the synthesis of various organosilicon compounds (Haiduc & Gilman, 1968).

Role in Synthesis of Silacyclophanones

It's involved in the synthesis of silacyclophanones, cyclic organosilicon esters of terephthalic acid. This process is significant for developing new chemical entities (Basenko et al., 2018).

Safety And Hazards

1,3-Dichlorotetramethyldisiloxane is classified as a highly flammable liquid and vapor. It causes severe skin burns and eye damage. Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, and using personal protective equipment such as gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

chloro-[chloro(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Cl2OSi2/c1-8(2,5)7-9(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEXFOUCEOWRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062381
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID6062381
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Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichlorotetramethyldisiloxane

CAS RN

2401-73-2
Record name 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-
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Record name 1,3-dichloro-1,1,3,3-tetramethyldisiloxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichlorotetramethyldisiloxane
Reactant of Route 2
1,3-Dichlorotetramethyldisiloxane
Reactant of Route 3
1,3-Dichlorotetramethyldisiloxane

Citations

For This Compound
195
Citations
SV Basenko, AS Soldatenko, MG Voronkov - Doklady Chemistry, 2013 - Springer
Efficient Method for the Synthesis of Symmetrical α,ω Dichloro 1,1,3,3 tetraorganyldisiloxanes Page 1 ISSN 0012 5008, Doklady Chemistry, 2013, Vol. 451, Part 2, pp. 203–206. © …
Number of citations: 10 link.springer.com
S Varaprath - Journal of organometallic chemistry, 1999 - Elsevier
Simple procedures to synthesize a variety of 14 C-labeled monomeric and polymeric siloxanes are described. Specifically, the synthesis of the following siloxanes, some of which are of …
Number of citations: 14 www.sciencedirect.com
JK Paulasaari, WP Weber - Journal of organometallic chemistry, 1999 - Elsevier
1,1-Dichloro-1,3,3-trimethyldisiloxane, 1,1-dichloro-3,3-dimethyl-1-phenyl- disiloxane, 1,1-dichloro-3,3-dimethyl-3-vinyldisiloxane, 1-chloro-3,3-dimethyl-3-vinyl- disiloxane, and 1,1-…
Number of citations: 5 www.sciencedirect.com
JK Paulasaari, WP Weber - Macromolecules, 1999 - ACS Publications
1-Hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane (IV) was prepared by reaction of tetramethyldisiloxane-1,3-diol and 1,1-dichloro-1-hydrido-3,3-dimethyl-3-…
Number of citations: 23 pubs.acs.org
LM Volkova, KA Andrianov, MS Obusheva - … of the Academy of Sciences of …, 1963 - Springer
Bicyclic dimethylsiloxane oligomers Page 1 BICYCLIC DIMETHYLSILOXANE OLIGOMERS* Lora M. Volkova, KA Andrianov, and MS Obusheva MV Lomonosov Moscow Institute of …
Number of citations: 3 link.springer.com
MAR Khandoker - 2020 - open.library.ubc.ca
Surface roughness plays an important role in wetting phenomena. For a certain intrinsic material chemistry, the addition of roughness can provide different wetting states. Liquid-like …
Number of citations: 1 open.library.ubc.ca
SA Kazoura, WP Weber - Journal of Organometallic Chemistry, 1983 - Elsevier
The reactions of 1,3-dichlorotetramethyldisiloxane and 1,5-dichlorohexamethyltrisiloxane with alkyllithium reagents have been studied. At low temperature (− 78C) only one of the two …
Number of citations: 4 www.sciencedirect.com
KW Park, Z Zujovic, EM Leitao - Macromolecules, 2022 - ACS Publications
The discovery of inverse vulcanization has resulted in the formation of stable polysulfide materials synthesized from cheap and abundant elemental sulfur. To stabilize the sulfur chains, …
Number of citations: 9 pubs.acs.org
R Zitz, A Pöcheim, J Baumgartner, C Marschner - Molecules, 2020 - mdpi.com
Starting out from dipotassium 1,5-oligosiloxanylene diide 2, a 3,7,10-trioxa-octasilabicyclo[3.3.3]undecane was prepared, which represents the third known example of this cage …
Number of citations: 4 www.mdpi.com
F Gao, L Zhang, L Tang, F Huang, L Du - Journal of polymer research, 2011 - Springer
Poly(tetramethyldisiloxaneethynylenephenyleneethynylene) resins were synthesized by polycondensation reactions of the bismagnesium derivative of p- or m-diethynylbenzene with 1,…
Number of citations: 22 link.springer.com

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